molecular formula C24H32N2O6S B2857584 4-butoxy-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide CAS No. 921926-86-5

4-butoxy-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide

Cat. No. B2857584
CAS RN: 921926-86-5
M. Wt: 476.59
InChI Key: IOVBXRCZMMPDPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H32N2O6S and its molecular weight is 476.59. The purity is usually 95%.
BenchChem offers high-quality 4-butoxy-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-butoxy-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Modifications

Synthesis and Cyclization Techniques

A study detailed the synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline, emphasizing the Pummerer-type cyclization's role in achieving these complex structures. The cyclization's efficiency was notably enhanced by the addition of boron trifluoride diethyl etherate, suggesting a methodological advancement in synthesizing similar compounds (Saitoh et al., 2001).

Derivative Synthesis for Azo Dyes

Research into the synthesis of azo disperse dyes from related compounds, such as 6-Butyl-4-hydroxyquinolin-2-(1H)-one, underlines the broader applicability of these chemical frameworks. This work, which involves coupling with diazotized aniline derivatives, illustrates the potential for creating materials with specific optical properties, relevant for both industrial and research applications (Rufchahi & Mohammadinia, 2014).

Photochemical and Catalytic Applications

Visible Light-Promoted Synthesis

The synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones via a visible-light-promoted reaction showcases innovative approaches to constructing heterocyclic derivatives. This method leverages light as a catalyst, potentially opening new pathways for eco-friendly and energy-efficient synthesis strategies (Liu et al., 2016).

Receptor Binding Studies and Ligand Design

Sigma-2 Receptor Probes

Investigations into N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide as a novel sigma-2 receptor probe highlight the compound's utility in receptor binding studies. Such research contributes to our understanding of receptor pharmacology, potentially aiding in the development of new therapeutic agents (Xu et al., 2005).

properties

IUPAC Name

4-butoxy-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O6S/c1-4-5-13-32-21-8-6-18(7-9-21)24(27)25-11-14-33(28,29)26-12-10-19-15-22(30-2)23(31-3)16-20(19)17-26/h6-9,15-16H,4-5,10-14,17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVBXRCZMMPDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.